7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one
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Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a phenylchromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the oxoethoxy and phenyl groups, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
- 7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
- 7-[2-(4-Fluorophenyl)-2-oxoethoxy]chromen-2-one
Uniqueness
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenylchromenone moieties. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromenes, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone core with a fluorophenyl substituent and an oxoethoxy group. Its molecular formula is C21H18O5 with a molecular weight of approximately 350.36 g/mol.
Research indicates that compounds in the chromenone class exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of halogen atoms, such as fluorine, enhances biological activity by improving metabolic stability and membrane permeability through increased lipophilicity.
Key Mechanisms:
- Inhibition of Enzymes : Chromenones have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, studies have demonstrated that derivatives similar to this compound exhibit moderate inhibition against COX-2 and LOX enzymes .
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.
Biological Activity Studies
Recent studies have evaluated the biological activity of various chromenone derivatives, including the target compound. Below are summarized findings from relevant research:
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study assessing the cytotoxic effects of related flavonoids found that compounds with structural similarities to this compound exhibited significant inhibitory effects on non-small cell lung cancer (A549) cells. The most potent derivative showed an IC50 value of 0.46±0.02 µM, indicating strong potential for anticancer applications . -
Enzyme Inhibition :
In vitro studies on enzyme inhibition revealed that derivatives containing fluorinated groups had enhanced interactions with target enzymes due to favorable hydrogen bonding interactions. These interactions were particularly noted with cholinesterases and β-secretase, suggesting potential applications in neurodegenerative disease treatments .
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-22(12-18)28-13-20(23(19)26)15-4-2-1-3-5-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMISMJVSTVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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